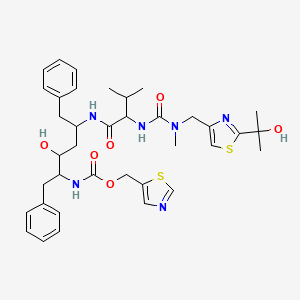
Hydroxyritonavir (M2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Ritonavir is a derivative of Ritonavir, an antiretroviral medication primarily used in combination with other medications to treat HIV/AIDS. Ritonavir is a protease inhibitor that interferes with the reproductive cycle of HIV. Hydroxy Ritonavir, like its parent compound, is designed to enhance the efficacy of other protease inhibitors by inhibiting the enzyme that metabolizes these drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Ritonavir involves multiple steps, starting from the basic structure of Ritonavir. The process typically includes the introduction of a hydroxyl group to the Ritonavir molecule. This can be achieved through various chemical reactions, such as oxidation or substitution reactions, under controlled conditions. The specific reagents and catalysts used in these reactions can vary, but common choices include oxidizing agents like hydrogen peroxide or organic peroxides .
Industrial Production Methods
Industrial production of Hydroxy Ritonavir follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Hydroxy Ritonavir undergoes several types of chemical reactions, including:
Oxidation: Introduction of the hydroxyl group.
Reduction: Conversion of any intermediate oxides back to the desired hydroxyl compound.
Substitution: Replacement of specific functional groups to achieve the final structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The primary product is Hydroxy Ritonavir, but side products can include various oxidized or reduced forms of Ritonavir, depending on the reaction conditions .
科学研究应用
Hydroxy Ritonavir has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on protease inhibitors.
Biology: Investigated for its potential to enhance the efficacy of other antiretroviral drugs.
Medicine: Explored as a treatment option for HIV/AIDS and other viral infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
作用机制
Hydroxy Ritonavir inhibits the HIV viral proteinase enzyme, preventing the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV. This inhibition results in the formation of immature, noninfectious viral particles. Additionally, Hydroxy Ritonavir acts as a potent inhibitor of the enzyme CYP3A4, increasing the plasma concentrations of other protease inhibitors .
相似化合物的比较
Similar Compounds
Ritonavir: The parent compound, primarily used to boost the efficacy of other protease inhibitors.
Nirmatrelvir: Another protease inhibitor used in combination with Ritonavir for treating COVID-19.
Lopinavir: Often used in combination with Ritonavir for HIV treatment.
Uniqueness
Hydroxy Ritonavir stands out due to its enhanced ability to inhibit CYP3A4, making it a more effective booster for other protease inhibitors. This unique property allows for lower doses of the primary drugs, reducing potential side effects and improving patient compliance .
属性
分子式 |
C37H48N6O6S2 |
|---|---|
分子量 |
736.9 g/mol |
IUPAC 名称 |
1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O6S2/c1-24(2)32(42-35(46)43(5)20-28-22-50-34(40-28)37(3,4)48)33(45)39-27(16-25-12-8-6-9-13-25)18-31(44)30(17-26-14-10-7-11-15-26)41-36(47)49-21-29-19-38-23-51-29/h6-15,19,22-24,27,30-32,44,48H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46) |
InChI 键 |
CLEDZMPJHBBTNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7S,23Z)-4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecen-1-yl]-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphadotriacont-23-en-1-aminium4-OxideInnerSalt](/img/structure/B13392076.png)
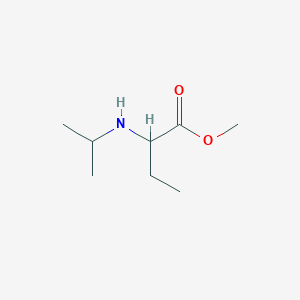
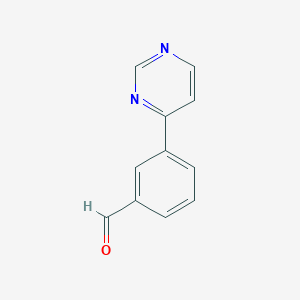
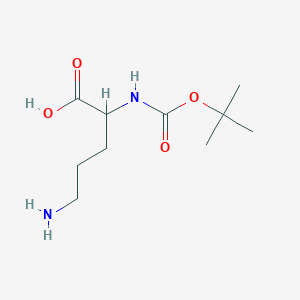
![2-(Hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13392108.png)

![(1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B13392122.png)
![N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B13392132.png)
![3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B13392137.png)
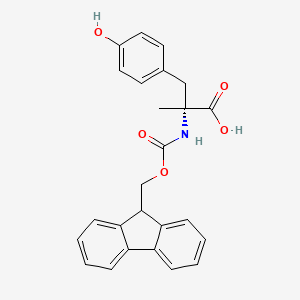
![disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate](/img/structure/B13392156.png)
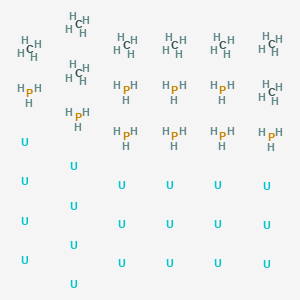
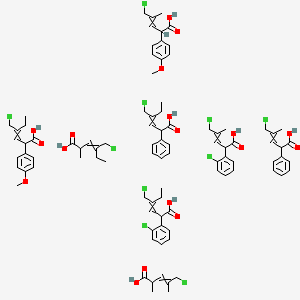
![[17-Acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B13392167.png)
